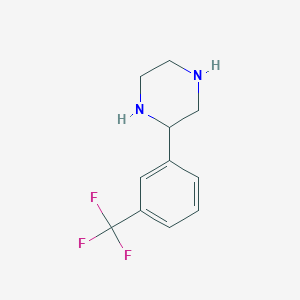

2-(3-Trifluoromethyl-phenyl)-piperazine

Description

Contextual Significance of Piperazine (B1678402) Heterocycles in Medicinal Chemistry

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, is a highly privileged scaffold in drug discovery. It is the third most common nitrogen-containing heterocycle found in pharmaceuticals, underscoring its importance in the development of new medicines. The widespread use of the piperazine moiety is attributed to several key features that enhance the pharmacological and pharmacokinetic profiles of drug candidates.

The two nitrogen atoms within the piperazine ring can act as hydrogen bond acceptors and, when protonated, as hydrogen bond donors. This capability facilitates strong interactions with biological targets such as enzymes and receptors, and can also improve a compound's water solubility and oral bioavailability. Furthermore, the piperazine ring's chair-like conformation provides a degree of structural rigidity while also allowing for the introduction of substituents in specific three-dimensional orientations, which can be crucial for target selectivity.

The therapeutic applications of piperazine-containing drugs are extensive and diverse, spanning a wide range of disease areas. Notable examples of blockbuster drugs that incorporate the piperazine ring highlight its versatility and success in medicinal chemistry.

Table 1: Examples of FDA-Approved Drugs Containing a Piperazine Moiety

| Drug Name | Therapeutic Class |

|---|---|

| Imatinib | Anticancer |

| Sildenafil | Erectile Dysfunction |

| Ciprofloxacin | Antibiotic |

| Cetirizine | Antihistamine |

The prevalence of the piperazine core in clinically successful drugs has cemented its status as a critical building block in the design of novel therapeutic agents.

Role of Trifluoromethylation in Modulating Bioactivity of Piperazine Derivatives

The introduction of fluorine atoms or fluorine-containing groups into drug candidates is a widely employed strategy in medicinal chemistry to enhance a molecule's therapeutic potential. nih.gov The trifluoromethyl (-CF3) group, in particular, has become a valuable tool for medicinal chemists due to its unique electronic and steric properties. nih.gov

Incorporating a trifluoromethyl group can significantly impact a compound's physicochemical properties in several beneficial ways:

Lipophilicity: The trifluoromethyl group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes and the blood-brain barrier. nih.govresearchgate.net This property is particularly advantageous for drugs targeting the central nervous system.

Receptor Binding: The strong electron-withdrawing nature of the trifluoromethyl group can alter the acidity or basicity of nearby functional groups, thereby influencing how a molecule interacts with its biological target. nih.gov This can lead to improved binding affinity and selectivity. researchgate.net

The strategic placement of a trifluoromethyl group on a phenyl ring attached to a piperazine core can, therefore, be a powerful method for optimizing the pharmacokinetic and pharmacodynamic properties of a potential drug molecule.

Research Trajectory and Scope Pertaining to Trifluoromethylphenyl Piperazines

The combination of the piperazine scaffold and the trifluoromethylphenyl group has led to the development of a number of biologically active compounds. Research in this area has largely focused on derivatives where the trifluoromethylphenyl moiety is attached to one of the piperazine's nitrogen atoms, particularly 1-(3-trifluoromethylphenyl)piperazine (TFMPP). esmed.orgontosight.aiwikipedia.orgchemeurope.comnih.govresearchgate.netresearchgate.netmdma.chikm.org.my TFMPP is known for its activity at serotonin (B10506) receptors and has been investigated both as a research tool and as a designer drug. esmed.orgontosight.aiwikipedia.orgchemeurope.comnih.govresearchgate.netresearchgate.netmdma.chikm.org.my

In contrast, research on isomers where the substituted phenyl ring is attached to a carbon atom of the piperazine ring, such as 2-(3-trifluoromethyl-phenyl)-piperazine, is less extensive. The synthesis of C-substituted piperazines presents different challenges compared to the more common N-substituted analogues. mdpi.com However, recent advances in synthetic methodologies, including diastereoselective approaches, are enabling the creation of complex, stereochemically defined C-substituted piperazines for evaluation as potential therapeutic agents. nih.govnih.gov

The research trajectory for trifluoromethylphenyl piperazines has been heavily influenced by the pharmacological profile of TFMPP. Studies have explored the synthesis, metabolism, and biological effects of TFMPP and its positional isomers (2-TFMPP and 4-TFMPP). researchgate.netfigshare.com While specific studies on the biological activity of this compound are not widely reported in the literature, the foundational principles of medicinal chemistry suggest that this compound would possess a distinct pharmacological profile compared to its N-substituted counterparts due to the different spatial arrangement of the key pharmacophoric elements. Future research into C-substituted isomers like this compound could uncover novel biological activities and therapeutic applications, expanding the chemical space of this important class of compounds.

Structure

3D Structure

Properties

IUPAC Name |

2-[3-(trifluoromethyl)phenyl]piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2/c12-11(13,14)9-3-1-2-8(6-9)10-7-15-4-5-16-10/h1-3,6,10,15-16H,4-5,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFYVJMADMDQPCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C2=CC(=CC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101278154 | |

| Record name | 2-[3-(Trifluoromethyl)phenyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101278154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74418-16-9 | |

| Record name | 2-[3-(Trifluoromethyl)phenyl]piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74418-16-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[3-(Trifluoromethyl)phenyl]piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101278154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 3 Trifluoromethyl Phenyl Piperazine and Analogues

Diastereoselective Synthesis of 2-Substituted Trifluoromethylpiperazines

The stereochemical configuration of piperazine (B1678402) derivatives can profoundly influence their biological activity. Consequently, the development of diastereoselective synthetic methods to control the spatial arrangement of substituents on the piperazine ring is a critical area of research. While specific literature on the diastereoselective synthesis of 2-(3-Trifluoromethyl-phenyl)-piperazine is limited, methodologies developed for analogous 2-phenyl-3-(trifluoromethyl)piperazines provide a robust framework for accessing such stereochemically defined compounds. nih.govresearchgate.net

Nucleophilic Addition Approaches, including Ruppert–Prakash Reagent Utilization

A key strategy for the diastereoselective synthesis of trifluoromethylated piperazines involves the nucleophilic addition of a trifluoromethyl group to a chiral imine precursor. nih.gov The Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (B129416) (TMSCF3), is a widely used and effective source of the trifluoromethyl nucleophile. nih.gov

In a representative synthesis of 2-phenyl-3-(trifluoromethyl)piperazine analogues, the key step is the diastereoselective addition of the Ruppert–Prakash reagent to an α-amino sulfinylimine. nih.gov This reaction allows for the controlled introduction of the trifluoromethyl group, leading to hitherto unknown trifluoromethylated and stereochemically defined piperazines. nih.gov The reaction proceeds with high diastereoselectivity, which is crucial for obtaining the desired stereoisomer.

| Reagent | Role | Reference |

| Ruppert-Prakash Reagent (TMSCF3) | Nucleophilic trifluoromethylating agent | nih.gov |

| α-Amino sulfinylimine | Chiral substrate | nih.gov |

Chiral Auxiliary-Mediated Syntheses (e.g., Ellman's Auxiliary)

Chiral auxiliaries play a pivotal role in guiding the stereochemical outcome of a reaction. In the context of 2-substituted trifluoromethylpiperazine synthesis, Ellman's auxiliary (tert-butanesulfinamide) has proven to be highly effective. nih.gov This chiral auxiliary is incorporated into the substrate, typically forming a sulfinylimine, which then directs the nucleophilic attack of the trifluoromethylating reagent. nih.gov

The use of Ellman's auxiliary in conjunction with the Ruppert-Prakash reagent has been successfully applied to the synthesis of enantiomerically pure cis- and trans-2-phenyl-3-(trifluoromethyl)piperazines. nih.gov The sulfinyl group effectively shields one face of the imine, leading to a highly diastereoselective addition of the trifluoromethyl group. nih.gov This methodology provides a reliable pathway to stereochemically defined piperazine building blocks. nih.gov

Practical and Scalable Synthesis of Stereochemically Defined Piperazines

The transition from laboratory-scale synthesis to practical and scalable production is a critical consideration for the application of these compounds in drug discovery and development. Methodologies for the synthesis of enantiomerically pure piperazines are continually being optimized to improve their efficiency and scalability.

While specific scalable syntheses for 2-(3-trifluoromethylphenyl)piperazine are not extensively documented, the principles derived from the synthesis of related compounds are applicable. A modular synthesis of 2,6-disubstituted piperazines has been developed, featuring a highly diastereoselective intramolecular hydroamination as the key step. organic-chemistry.org The substrates for this reaction are prepared from readily available amino acids. organic-chemistry.org Such modular approaches hold promise for the practical and scalable production of a diverse range of stereochemically defined piperazines.

General Synthetic Routes to Trifluoromethylphenyl Piperazine Core Structures

The construction of the core trifluoromethylphenyl piperazine structure can be approached through various multi-step chemical reactions. These routes generally involve the formation of the piperazine ring and the introduction of the desired trifluoromethylphenyl substituent.

Multi-step Chemical Reactions for Piperazine Ring Formation

The formation of the piperazine ring is a fundamental step in the synthesis of these compounds. A variety of methods have been reported for the construction of this six-membered heterocycle. One common approach involves the reaction of a 1,2-diamine with a 1,2-dielectrophile. nih.gov

In the context of preparing analogues of the target compound, a multi-step sequence can be envisioned. For instance, the synthesis of 2-phenyl-3-(trifluoromethyl)piperazines involved the reaction of a primary amine with 2-chloroacetyl chloride, followed by a 6-exo-tet cyclization of the resulting chloro-derivative to yield an oxopiperazine. researchgate.net Subsequent reduction of the oxopiperazine furnishes the desired piperazine ring. researchgate.net

Another general strategy for piperazine synthesis is the palladium-catalyzed cyclization of propargyl units with diamine components, which provides highly substituted piperazines with good regio- and stereochemical control. organic-chemistry.org Visible-light-promoted decarboxylative annulation between a glycine-based diamine and various aldehydes also offers a mild route to 2-arylpiperazines. organic-chemistry.org

Introduction of Trifluoromethylphenyl Moieties

The introduction of the trifluoromethylphenyl group can be achieved at different stages of the synthesis. One approach is to start with a precursor that already contains this moiety. For example, 3-(trifluoromethyl)aniline (B124266) can serve as a starting material for the construction of the piperazine ring, as described in a patent for the preparation of an N-(3-trifluoromethylphenyl)piperazine derivative. google.com

Alternatively, the trifluoromethylphenyl group can be introduced onto a pre-formed piperazine ring through various coupling reactions. Palladium-catalyzed amination reactions, for instance, are a powerful tool for the formation of C-N bonds and can be used to couple an aryl halide (such as 3-bromobenzotrifluoride) with a piperazine derivative. organic-chemistry.org

The synthesis of arylpiperazines can also be achieved through a facile palladium-catalyzed methodology under aerobic conditions, where electron-donating and sterically hindered aryl chlorides can be aminated to afford the desired products in very good yields. organic-chemistry.org

Derivatization Strategies from Piperazine Precursors

N-alkylation is a fundamental and widely utilized method for functionalizing the piperazine nucleus. This reaction involves the nucleophilic substitution of a halide or sulfonate leaving group from an alkylating agent by one of the nitrogen atoms of the piperazine ring. The choice of base, solvent, and temperature is crucial to control the degree of alkylation and minimize the formation of undesired dialkylated products. google.com

The reaction typically proceeds by treating the piperazine derivative with an alkyl halide (e.g., bromide or iodide) or an alkyl sulfonate in the presence of a base. researchgate.net Common bases include potassium carbonate (K₂CO₃) or sodium hydride (NaH), and solvents like dimethylformamide (DMF) or acetonitrile (B52724) are frequently used. researchgate.netresearchgate.net Phase transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), can also be employed to facilitate the reaction, particularly under solvent-free or biphasic conditions. researchgate.net For instance, the synthesis of Flibanserin begins with the commercially available 1-[3-(trifluoromethyl)phenyl]piperazine, which is alkylated with 1-(2-chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one. nih.gov While traditional substitution reactions with secondary or tertiary alkyl halides can be challenging due to competing elimination reactions, palladium-catalyzed methods have been developed to address this limitation. walisongo.ac.id

| Piperazine Derivative | Alkylating Agent | Catalyst/Base | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|---|

| 1-[3-(Trifluoromethyl)phenyl]piperazine | 1-(2-chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one | Not specified | Not specified | Not specified | Flibanserin | nih.gov |

| Piperidine (analogue) | Alkyl bromide or iodide | None specified | Anhydrous acetonitrile | Room temperature, slow addition | N-alkylpiperidine | researchgate.net |

| Piperidine (analogue) | Alkylating agent | K₂CO₃ | Dry DMF | Room temperature | N-alkylpiperidine | researchgate.net |

| Imides (general) | Alkyl halides | K₂CO₃ / TBAB | Solvent-free | Spontaneous or gentle heating | N-alkyl imides | researchgate.net |

Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds, providing an alternative route to N-alkylated piperazine derivatives. This two-step, one-pot process involves the initial reaction of the piperazine's secondary amine with a carbonyl compound (an aldehyde or ketone) to form a transient iminium ion intermediate. This intermediate is then reduced in situ by a suitable reducing agent to yield the final alkylated amine. rsc.org

A key advantage of this method is its broad substrate scope and the use of mild reducing agents, which enhances functional group tolerance. Common reducing agents include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN). rsc.orgnih.gov The reaction is typically carried out in solvents like ethyl acetate (B1210297) (EtOAc) or dichloromethane (B109758) (DCM) at room temperature. rsc.orgnih.gov For example, a general procedure involves stirring the amine and aldehyde in a suitable solvent, followed by the addition of the reducing agent. rsc.org This methodology has been applied in the synthesis of complex pharmaceutical compounds like Venetoclax, where a reductive amination protocol was used to couple N-Boc-piperazine with an aldehyde precursor. nih.gov However, when dealing with chiral centers adjacent to the reacting nitrogen, care must be taken as racemization can occur under certain reductive amination conditions. nih.gov

| Amine Substrate | Carbonyl Substrate | Reducing Agent | Solvent | Typical Conditions | Reference |

|---|---|---|---|---|---|

| Secondary Amine (e.g., Piperazine) | Aldehyde or Ketone | Sodium triacetoxyborohydride (NaBH(OAc)₃) | Ethyl Acetate (EtOAc) | Room temperature, 6 hours | rsc.org |

| N-Boc-piperazine | Aldehyde (104) | Not specified | Not specified | Standard protocol | nih.gov |

| β-keto ester derived amine (20b) | Ammonium acetate | Sodium cyanoborohydride (NaBH₃CN) | Not specified | Resulted in racemization | nih.gov |

To construct more complex and highly functionalized piperazine derivatives, modern cross-coupling reactions are indispensable tools. These reactions, often catalyzed by transition metals like palladium or copper, enable the formation of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds that are otherwise difficult to achieve.

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a premier method for forming C-N bonds and is widely used to synthesize N-arylpiperazines. The reaction couples an amine with an aryl halide or triflate. In the synthesis of Cariprazine, for instance, N-Boc-piperazine is coupled with 1-bromo-2,3-dichlorobenzene (B155788) via a Buchwald-Hartwig reaction. nih.gov This approach was also a key improvement in a large-scale synthesis of Venetoclax, where a piperazine derivative was coupled with an aryl ester. nih.gov

Sonogashira Coupling: This reaction creates C-C bonds by coupling a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and copper complexes. nih.govsemanticscholar.org This method is valuable for introducing acetylenic linkers or for subsequent cyclization reactions. In one synthetic route to Pibrentasvir, a Sonogashira coupling was employed to connect a piperazine-containing fragment with an aryl iodide. nih.gov A similar strategy involving tandem Pd/Cu-catalyzed Sonogashira cross-coupling followed by intramolecular cyclization has been used to synthesize novel 3-(benzofuran-2-ylmethyl) substituted derivatives. semanticscholar.org This demonstrates a powerful method for linking piperazine cores to complex heterocyclic systems like benzofurans.

These advanced coupling methods provide access to a vast chemical space, allowing for the synthesis of intricate molecules with precisely tailored structures.

| Reaction Type | Piperazine Substrate | Coupling Partner | Catalyst System | Application | Reference |

|---|---|---|---|---|---|

| Buchwald-Hartwig Amination | N-Boc-piperazine | 1-bromo-2,3-dichlorobenzene | Palladium-based | Synthesis of Cariprazine precursor | nih.gov |

| Buchwald-Hartwig Amination | Piperazine derivative (111) | Aryl ester (109) | Palladium-based | Improved synthesis of Venetoclax precursor | nih.gov |

| Sonogashira Coupling | Piperazine derivative (142) | 3-ethynylimidazo[1,2-b]pyridazine | Palladium/Copper | Synthesis of Pibrentasvir | nih.gov |

| Sonogashira Coupling & Cyclization | Alkyne-substituted triazinone | 2-Iodophenols | (PPh₃)₂PdCl₂ / CuI | Synthesis of benzofuran (B130515) derivatives | semanticscholar.org |

Structure Activity Relationship Sar Studies of Trifluoromethylphenyl Piperazine Derivatives

Elucidation of Key Pharmacophoric Elements in the Piperazine (B1678402) Scaffold

The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, owing to its versatile structure that allows for a wide range of biological activities. researchgate.netnih.govnih.gov For trifluoromethylphenyl piperazine derivatives, the key pharmacophoric elements can be understood as a combination of the features from both the piperazine ring and the substituted phenyl group.

The piperazine moiety itself, a six-membered ring with two opposing nitrogen atoms, offers a rigid structural core with a large polar surface area. These nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating interactions with biological targets. nih.gov The pKa of these nitrogens is also crucial, as it influences the ionization state of the molecule at physiological pH, which in turn affects its solubility, membrane permeability, and binding to target proteins. nih.gov

The trifluoromethylphenyl group introduces a significant lipophilic component to the molecule. The trifluoromethyl (-CF3) group is a strong electron-withdrawing substituent that enhances the lipophilicity and metabolic stability of the compound. mdpi.comresearchgate.netchemimpex.com This increased lipophilicity can improve the molecule's ability to cross biological membranes, a critical factor for reaching intracellular targets. mdpi.com The combination of the polar piperazine ring and the lipophilic trifluoromethylphenyl group creates a molecule with amphipathic properties, which is often advantageous for drug-like molecules.

Impact of Trifluoromethyl Group Position and Substitution on Biological Activity

The position of the trifluoromethyl group on the phenyl ring, as well as the presence of other substituents, has a profound impact on the biological activity of these piperazine derivatives. While a systematic comparison across all biological activities is not extensively documented, patterns have emerged in specific therapeutic areas.

The meta-position (3-position) for the trifluoromethyl group is a common feature in many biologically active phenylpiperazine derivatives, particularly those with psychoactive properties. nih.govnih.gov For instance, 1-(3-trifluoromethylphenyl)piperazine (TFMPP) is a known serotonergic agent. nih.gov The affinity and selectivity of these compounds for serotonin (B10506) receptors are highly dependent on the nature and position of the aromatic substituents. nih.gov

In the context of antimycobacterial activity, the introduction of lipophilic, electron-withdrawing substituents on the phenyl ring, such as a trifluoromethyl group at the 3'-position, has been shown to improve in vitro activity against Mycobacterium tuberculosis. mdpi.com This suggests that for certain targets, increasing the lipophilicity of the phenylpiperazine moiety is a key strategy for enhancing potency. The presence of the trifluoromethyl substituent is often associated with increased potency through the formation of multipolar interactions with carbonyl groups in target proteins. nih.gov

While direct comparisons of the ortho-, meta-, and para-isomers of trifluoromethylphenyl piperazine are not abundant in the literature for all biological activities, the prevalence of the meta-isomer in compounds with central nervous system activity suggests a specific spatial and electronic arrangement is required for optimal interaction with certain receptors. Further comparative studies are needed to fully elucidate the impact of the trifluoromethyl group's position on a broader range of biological targets.

Conformational and Stereochemical Influences on Receptor Interactions

The three-dimensional structure of 2-(3-trifluoromethyl-phenyl)-piperazine and its derivatives plays a crucial role in their interaction with biological receptors. The piperazine ring can adopt several conformations, with the chair and boat forms being the most significant. The chair conformation is generally the most thermodynamically stable. nih.gov However, upon binding to a metal ion or a biological target, the piperazine ring can be constrained into a boat conformation to allow for bidentate coordination. nih.gov

For 2-substituted piperazines, the substituent's orientation (axial or equatorial) can significantly influence biological activity. Studies on related 2-substituted piperazines have shown a preference for the axial conformation for 1-acyl and 1-aryl derivatives. nih.gov This axial orientation can place key functional groups in a specific spatial arrangement that mimics the binding of endogenous ligands. nih.gov For example, in certain nicotinic acetylcholine (B1216132) receptor agonists, the axial conformation of a 2-substituent was found to orient the basic and pyridyl nitrogens in a manner that closely resembles nicotine. nih.gov

The introduction of a chiral center at the 2-position of the piperazine ring means that enantiomers (R and S forms) of these compounds exist. These enantiomers can exhibit different biological activities and potencies. Molecular modeling studies have shown that for some receptor interactions, one enantiomer (e.g., the R enantiomer) may bind more favorably than the other. nih.gov This highlights the importance of stereochemistry in the design of potent and selective ligands. The specific conformational preferences and the impact of stereochemistry for this compound itself require further detailed investigation to fully understand its receptor interactions.

SAR in the Context of Specific Biological Activities

The structure-activity relationships of trifluoromethylphenyl piperazine derivatives have been explored in the context of several therapeutic areas, revealing key structural features that govern their efficacy.

Antimalarial Activity, including Substitution Patterns and Diaryl Ether Effects

Derivatives of trifluoromethylphenyl piperazine have shown promise as antimalarial agents. In one study, a series of aryl piperazine derivatives were synthesized and evaluated for their ability to inhibit the growth of a chloroquine-resistant strain of Plasmodium falciparum. A key finding was that the combined presence of a hydroxyl group, a propane (B168953) chain, and a fluorine atom was crucial for antiplasmodial activity. The most active compound in this series, 1-(4-fluoronaphthyl)-3-[4-(4-nitro-2-trifluoromethylphenyl)piperazin-1-yl] propan-1-ol, demonstrated significant potency. While this compound has a 2-trifluoromethylphenyl group, it highlights the potential of this scaffold in antimalarial drug discovery.

Further research is needed to systematically explore the impact of the trifluoromethyl group's position and other substitution patterns on the phenyl ring. The effect of incorporating a diaryl ether linkage, a common motif in some antimalarial drugs, into the trifluoromethylphenyl piperazine scaffold has not been extensively reported and represents an area for future investigation.

Antimycobacterial Activity and the Role of Lipophilic Moieties

Trifluoromethylphenyl piperazine derivatives have emerged as a promising class of antimycobacterial agents. A key determinant of their activity against Mycobacterium tuberculosis is lipophilicity. mdpi.comnih.gov The mycobacterial cell wall is rich in lipids, and increased lipophilicity can enhance the permeability and accumulation of drugs within the bacterium. nih.gov

Studies have shown that the introduction of lipophilic substituents, such as a 3'-trifluoromethyl group, on a 4-(substituted)phenylpiperazin-1-ium-1-yl moiety can improve in vitro activity against various mycobacterial strains, including M. tuberculosis H37Rv and M. kansasii. mdpi.com In a series of N-(substituted phenyl)-/N-diphenylmethyl-piperazine-based conjugates, compounds containing a lipophilic 3-trifluoromethylphenyl moiety were synthesized and evaluated. mdpi.com The lipophilicity of these molecules, as determined by chromatographic methods, was found to be a significant factor influencing their antimycobacterial activity. mdpi.com For instance, compounds with higher log kw (B13871080) values (a measure of lipophilicity) generally exhibited better activity. mdpi.com

The following table presents data on the lipophilicity (log kw) and antimycobacterial activity (Minimum Inhibitory Concentration - MIC) for a selection of these compounds against M. tuberculosis H37Rv.

| Compound | R | log kw | MIC (μM) against M. tuberculosis H37Rv |

| 6d | 4-Cl | 4.85 | >125 |

| 6f | 3-CF3 | 4.96 | 62.5 |

Data sourced from a study on N-(substituted phenyl)-/N-diphenylmethyl-piperazine-based conjugates. mdpi.com

These findings underscore the importance of incorporating lipophilic moieties, such as the trifluoromethylphenyl group, in the design of novel antimycobacterial agents based on the piperazine scaffold.

Antiviral Activity (e.g., against TMV and CMV)

Trifluoromethyl pyridine (B92270) piperazine derivatives have demonstrated significant potential as antiviral agents against plant viruses, specifically Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). nih.govresearchgate.net In one study, a series of these derivatives were synthesized and evaluated for their antiviral activities. nih.gov Several compounds exhibited higher activities than the commercialized agent ningnanmycin (B12329754). nih.gov

For example, compound A16 (where X = CH2 and R = 2-chloro-4-fluorobenzyl) showed potent protective activity against both TMV and CMV, with EC50 values of 18.4 μg/mL and 347.8 μg/mL, respectively. nih.gov These values were superior to those of ningnanmycin (50.2 μg/mL for TMV and 359.6 μg/mL for CMV). nih.gov The curative activity of these compounds was also notable, with compound A17 (R = benzene) showing a higher curative activity against TMV than ningnanmycin. nih.gov

The following table summarizes the antiviral activities of selected trifluoromethyl pyridine piperazine derivatives against TMV.

| Compound | R | Curative Activity (%) at 500 μg/mL | Protective Activity (%) at 500 μg/mL | Inactivation Activity (%) at 500 μg/mL |

| A1 | 2,6-difluorobenzyl | 64.3 | 55.4 | 88.2 |

| A2 | 2-bromo-5-fluorobenzyl | 66.1 | 58.7 | 89.1 |

| A3 | 4-fluoro-3-(trifluoromethyl)benzyl | 59.4 | 56.1 | 85.3 |

| A9 | 2,3-dichlorobenzyl | 59.0 | 59.2 | 90.5 |

| A10 | 4-(trifluoromethoxy)benzyl | 56.2 | 57.3 | 93.1 |

| A16 | 2-chloro-4-fluorobenzyl | 62.8 | 60.1 | 89.7 |

| A17 | benzene | 68.6 | 54.3 | 87.6 |

| A21 | 2-methylbenzyl | 61.2 | 52.1 | 91.2 |

| Ningnanmycin | 56.6 | 54.8 | 89.3 |

Data adapted from a study on novel trifluoromethylpyridine piperazine derivatives as potential plant activators. nih.gov

These results indicate that the trifluoromethylphenyl piperazine scaffold is a promising starting point for the development of novel and effective antiviral agents for agricultural applications.

Serotonin Receptor Affinity

The trifluoromethylphenyl piperazine scaffold is a key pharmacophore that demonstrates significant interaction with the serotonergic system. The parent compound, 1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP), primarily affects serotonergic neurotransmission and displays a complex affinity profile across various serotonin (5-HT) receptor subtypes. esmed.org Research indicates that TFMPP acts as a notable agonist at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT2C receptors. esmed.org Conversely, its interaction with the 5-HT2A receptor is characterized as that of a weak partial agonist or an antagonist. esmed.org Its affinity for the 5-HT3 receptor is considered insignificant, with a reported IC50 value of 2,373 nM. wikipedia.org Beyond direct receptor binding, TFMPP also interacts with the serotonin transporter (SERT), evoking serotonin release with an EC50 of 121 nM. wikipedia.org

Structure-activity relationship (SAR) studies reveal that modifications to the TFMPP structure can significantly alter its binding characteristics. In a study of disubstituted piperazine analogues that combined the structural elements of TFMPP and methylenedioxybenzylpiperazine (MDBP), most of the resulting isomers showed significant binding to 5-HT2B receptors. nih.gov However, unlike the parent TFMPP, these derivatives generally did not exhibit significant binding at 5-HT1 receptor subtypes. nih.gov A notable exception was the 3-TFMPP-3,4-MDBP isomer, which retained an affinity for 5-HT1A receptors comparable to TFMPP, with a Ki value of 188 nmol/L. nih.gov

Further derivatization, such as coupling a fluoxetine (B1211875) congener with a functionalized piperazine, has also been explored. The compound 1-[2-(4-fluorophenoxy)-2-phenylethyl]-4-(3-trifluoromethylphenyl)-piperazine was synthesized and evaluated for its affinity to the serotonin reuptake transporter (SERT). nih.gov Preliminary data showed that this derivative binds to SERT, but with a relatively low potency, exhibiting an IC50 value of 9.56 µM. nih.gov This suggests that while the trifluoromethylphenyl piperazine moiety is conducive to serotonin receptor interaction, the nature and position of substituents are critical in determining the precise affinity and selectivity profile.

| Compound | Target | Affinity/Activity (nM) | Value Type | Reference |

|---|---|---|---|---|

| 1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP) | 5-HT3 | 2373 | IC50 | wikipedia.org |

| 1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP) | SERT (Serotonin Release) | 121 | EC50 | wikipedia.org |

| 3-TFMPP-3,4-MDBP | 5-HT1A | 188 | Ki | nih.gov |

| 1-[2-(4-fluorophenoxy)-2-phenylethyl]-4-(3-trifluoromethylphenyl)-piperazine | SERT | 9560 | IC50 | nih.gov |

Kinase Inhibitory Potency (e.g., CDK2)

The trifluoromethylphenyl piperazine moiety has also been incorporated into structures designed as kinase inhibitors, demonstrating its versatility as a pharmacophore. Cyclin-dependent kinase 2 (CDK2) is a crucial regulator of the cell cycle, and its inhibition is a key strategy in anticancer drug development. nih.gov

In the search for novel CDK2 inhibitors, a series of 3-(piperazinylmethyl)benzofuran derivatives were designed and synthesized. nih.gov This research adopted a hybridization strategy, linking the benzofuran (B130515) and piperazine building blocks to various aromatic tails to anchor the inhibitors to the CDK2 kinase domain. nih.gov The inclusion of a trifluoromethylphenyl group on the piperazine ring proved to be a successful strategy for achieving potent inhibition. nih.gov

Specifically, the m-trifluoromethyl derivative (compound 9h ) emerged as a highly potent inhibitor of CDK2, with an IC50 of 40.91 nM. nih.gov This level of activity was superior to that of the reference standard, staurosporine (B1682477) (IC50 = 56.76 nM). nih.gov Similarly, another derivative featuring a 4-chloro-3-trifluoromethylphenyl group (compound 11d ) also exhibited potent inhibitory activity against CDK2, with an IC50 value of 41.70 nM. nih.gov These findings underscore the importance of the trifluoromethylphenyl piperazine fragment in designing potent CDK2 inhibitors, where it likely engages in key interactions within the kinase's active site. nih.gov

| Compound | Structure | CDK2 IC50 (nM) | Reference |

|---|---|---|---|

| Compound 9h | Benzofuran-piperazine with m-trifluoromethylphenyl tail | 40.91 | nih.gov |

| Compound 11d | Benzofuran-piperazine with 4-Cl-3-CF3-phenyl tail | 41.70 | nih.gov |

| Staurosporine (Reference) | - | 56.76 | nih.gov |

Preclinical Pharmacological Investigations: Mechanistic Insights and Target Interactions

Cellular and Molecular Mechanism of Action Delineation (In Vitro)

The in vitro examination of 2-(3-Trifluoromethyl-phenyl)-piperazine and its closely related analogs has revealed significant interactions at the cellular and molecular level. Research has focused on understanding its potential as a modulator of biological pathways in both plant and human cells, specifically in the contexts of induced disease resistance and cancer cell proliferation.

Systemic Acquired Resistance (SAR) is a plant-wide defense mechanism that is activated by a localized pathogen infection, leading to broad-spectrum and long-lasting resistance. nih.gov Chemical agents can also trigger this pathway, acting as "plant activators". isa-arbor.combayer.com While direct studies on this compound are limited, research into structurally similar compounds, specifically trifluoromethyl pyridine (B92270) piperazine (B1678402) derivatives, provides insight into the potential mechanisms. nih.gov

These related piperazine derivatives have been shown to enhance SAR by triggering the phenylpropanoid biosynthetic pathway. nih.gov The mechanism involves the induction of key defense-related enzymes. nih.gov Studies indicate that active compounds within this class can significantly increase the activities of superoxide (B77818) dismutase (SOD), polyphenol oxidase (PPO), and phenylalanine ammonialyase (PAL), which are crucial components of a plant's defense response. nih.gov This enzymatic activation suggests that trifluoromethyl-containing piperazine structures may play a role in reallocating the plant's resources toward defense, a hallmark of the SAR response. nih.govnih.gov

| Enzyme | Function in Plant Defense | Observed Effect by Related Piperazine Derivatives |

|---|---|---|

| Superoxide Dismutase (SOD) | Detoxifies reactive oxygen species (ROS) produced during pathogen attack. | Activity is induced. nih.gov |

| Polyphenol Oxidase (PPO) | Catalyzes the oxidation of phenols into quinones, which are toxic to pathogens. | Activity is induced. nih.gov |

| Phenylalanine Ammonialyase (PAL) | Key enzyme in the phenylpropanoid pathway, leading to the synthesis of defense compounds like salicylic (B10762653) acid. | Activity is induced. nih.gov |

The trifluoromethylphenyl piperazine moiety is a structural feature in various pharmacologically active compounds, and its effect on cell proliferation has been a subject of investigation. cymitquimica.com

Prostate Cancer Cell Lines

Currently, there is a lack of specific published research detailing the direct effects of this compound on the proliferation of human prostate cancer cell lines. While other piperazine-containing compounds have been investigated for anti-cancer properties, data specific to this compound's interaction with prostate cancer cells remains an area for future investigation. nih.govmdpi.com

Human Liver Hepatocellular Carcinoma Cells

In contrast, studies on related piperazine derivatives have demonstrated notable cytotoxic and anti-proliferative effects against human liver cancer cells. A novel piperazine derivative, designated PCC, displayed strong suppressive effects on the human liver cancer cell lines SNU-475 and SNU-423. researchgate.net The half-maximal inhibitory concentration (IC₅₀) values were determined after 24 hours of treatment, indicating potent activity. researchgate.net

| Cell Line | Compound | Treatment Duration | IC₅₀ Value (µg/ml) |

|---|---|---|---|

| SNU-475 (Human Liver Cancer) | PCC (Novel Piperazine Derivative) | 24 hours | 6.98 ± 0.11 researchgate.net |

| SNU-423 (Human Liver Cancer) | PCC (Novel Piperazine Derivative) | 24 hours | 7.76 ± 0.45 researchgate.net |

Mechanistic studies of PCC revealed that its cytotoxic action is mediated through the simultaneous induction of both the intrinsic and extrinsic pathways of apoptosis. researchgate.net This was evidenced by a significant decrease in the mitochondrial membrane potential and an increase in the release of cytochrome c from the mitochondria. researchgate.net Furthermore, the activation of key executioner caspases was observed, alongside cell cycle arrest in the G1 phase. researchgate.net

| Cellular Event | Observed Effect by PCC (Novel Piperazine Derivative) |

|---|---|

| Apoptosis Pathway | Induction of both intrinsic and extrinsic pathways. researchgate.net |

| Caspase Activation | Significant activation of caspase-3/7, caspase-8, and caspase-9. researchgate.net |

| Mitochondrial Integrity | Significant decrease in mitochondrial membrane potential. researchgate.net |

| Cell Cycle | Arrest in the G1 phase. researchgate.net |

Additionally, research on the piperazine derivative 1-(3-trifluoromethylphenyl)piperazine (TFMPP), a close structural analog, has shown it to be the most potent cytotoxic compound among several tested piperazine derivatives in neuronally differentiated cell lines, causing a major decrease in mitochondrial membrane potential. diva-portal.org The demonstrated cytotoxicity of these related compounds in liver cancer and other cell lines suggests that the this compound scaffold may possess anti-proliferative properties worthy of further investigation in hepatocellular carcinoma models. researchgate.netdiva-portal.orgnih.gov

Preclinical Pharmacokinetic and Metabolic Profile Analysis

Metabolic Stability Assessments (e.g., Human Liver Microsomes (HLM) Model)

There are no published studies assessing the metabolic stability of 2-(3-Trifluoromethyl-phenyl)-piperazine using human liver microsomes or other standard in vitro models.

Further research and publication of preclinical studies are required to provide the specific data needed to populate these sections accurately.

Excretion Pathways (Preclinical Models)

A comprehensive review of published scientific literature reveals a significant lack of specific data regarding the excretion pathways of this compound in preclinical models. While studies on related piperazine (B1678402) compounds are available, detailed research findings, including quantitative data on the routes and rates of elimination for this specific positional isomer, are not present in the available literature.

It is crucial to distinguish this compound from its more extensively studied isomer, 1-(3-Trifluoromethyl-phenyl)-piperazine (TFMPP). Although both are structurally related, their pharmacological and pharmacokinetic properties can differ significantly. Research on TFMPP has identified its metabolites and quantified its excretion in preclinical models, such as rats. For instance, studies on TFMPP show that it is extensively metabolized, with very little of the parent drug being excreted unchanged in the urine. The primary route of elimination for TFMPP is through urinary excretion of its metabolites, particularly hydroxylated forms that undergo further conjugation.

However, due to the strict requirements for scientific accuracy, these findings for 1-(3-Trifluoromethyl-phenyl)-piperazine cannot be extrapolated to this compound. The position of the trifluoromethylphenyl group on the piperazine ring can influence its metabolic fate and subsequent excretion profile. Without specific preclinical studies on the 2-isomer, no detailed research findings or data tables on its excretion pathways can be provided.

Further research, including in vivo studies in relevant animal models (e.g., rats, mice, dogs), would be necessary to elucidate the mass balance, identify the major routes of excretion (renal, fecal), and characterize the metabolites of this compound. Such studies, typically using radiolabeled compounds, are required to generate the data needed to construct a complete pharmacokinetic profile.

Advanced Research Methodologies and Analytical Techniques

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in confirming the identity and structure of 2-(3-Trifluoromethyl-phenyl)-piperazine by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework and the fluorine environment within the molecule.

¹H NMR: Proton NMR spectroscopy of 1-(m-(trifluoromethyl)phenyl)piperazine reveals distinct signals corresponding to the aromatic and piperazine (B1678402) ring protons. In a deuterated chloroform (CDCl₃) solvent, the aromatic protons appear as a complex multiplet in the range of δ 7.04-7.33 ppm. The protons on the piperazine ring show two distinct sets of signals. The four protons attached to the carbons adjacent to the nitrogen linked to the phenyl ring typically resonate around δ 3.15 ppm, while the other four protons on the carbons adjacent to the secondary amine group appear at approximately δ 2.99-3.02 ppm. A signal for the N-H proton of the piperazine ring may also be observed. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. The trifluoromethyl group's carbon atom is a key feature, though its signal may be split due to carbon-fluorine coupling. The aromatic carbons produce a series of signals in the downfield region of the spectrum, characteristic of substituted benzene rings. The piperazine ring carbons typically show two signals in the aliphatic region of the spectrum.

¹⁹F NMR: The ¹⁹F NMR spectrum is particularly informative for this compound due to the presence of the trifluoromethyl (-CF₃) group. This technique is highly sensitive to the fluorine environment. For a trifluoromethyl group attached to a benzene ring, as in the analogous compound benzotrifluoride (C₆H₅CF₃), the ¹⁹F NMR spectrum shows a singlet with a chemical shift around -63.72 ppm relative to CFCl₃. ucsb.edu A similar chemical shift is expected for this compound, providing a clear diagnostic signal for the presence and integrity of the -CF₃ moiety.

Table 1: Representative ¹H NMR Chemical Shift Data for this compound in CDCl₃

| Assignment | Chemical Shift (δ, ppm) |

|---|---|

| Aromatic Protons | 7.04 - 7.33 (m) |

| Piperazine Protons (-CH₂-N-Ar) | ~ 3.15 (t) |

| Piperazine Protons (-CH₂-NH) | ~ 3.00 (t) |

| Piperazine Proton (-NH) | ~ 1.91 (s, br) |

Data derived from representative spectra. chemicalbook.com m = multiplet, t = triplet, s = singlet, br = broad.

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of this compound, aiding in its unequivocal identification. The compound has a molecular weight of 230.23 g/mol . nih.gov

Under electron ionization (EI), the molecule undergoes characteristic fragmentation. The full scan mass spectrum typically shows a prominent molecular ion peak ([M]⁺) at m/z 230. The fragmentation pattern is dominated by cleavages within the piperazine ring and the bond connecting it to the phenyl group. The base peak is often observed at m/z 188, corresponding to the loss of a C₂H₄N fragment from the piperazine ring. Other significant fragment ions are observed at m/z 172, 159, and 145, which arise from further fragmentation of the molecule. swgdrug.org

Table 2: Major Ions in the Electron Ionization Mass Spectrum of this compound

| m/z | Proposed Fragment Identity | Relative Abundance |

|---|---|---|

| 230 | [M]⁺ (Molecular Ion) | Moderate |

| 188 | [M - C₂H₄N]⁺ | High (Often Base Peak) |

| 172 | [M - C₃H₆N]⁺ | Moderate |

| 145 | [C₇H₄F₃]⁺ | Moderate |

Ion identities are proposed based on common fragmentation pathways. Relative abundances can vary with instrument conditions.

Chromatographic Separation and Detection Methods

Chromatographic techniques are indispensable for separating this compound from complex mixtures, such as seized drug samples or biological fluids, and for its quantification.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of piperazine derivatives. A method has been developed for the simultaneous determination of N-benzylpiperazine (BZP) and this compound (TFMPP). This method often utilizes reversed-phase chromatography with a C18 column. Detection can be achieved using a fluorescence detector after derivatization, which provides high sensitivity and selectivity. For instance, derivatization with 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride (DIB-Cl) allows for the separation of the derivatives within 13 minutes without interference from plasma components.

Micellar Electrokinetic Chromatography (MEKC) is a hybrid of capillary electrophoresis and chromatography. colorado.edu This technique is particularly well-suited for the separation of both neutral and charged analytes, making it a potentially powerful tool for analyzing complex mixtures containing this compound and other related substances. nih.gov

In MEKC, a surfactant is added to the buffer solution at a concentration above its critical micelle concentration (CMC), leading to the formation of micelles. colorado.edu These micelles act as a pseudo-stationary phase. The separation of analytes is based on their differential partitioning between the aqueous mobile phase and the micellar pseudo-stationary phase. nih.gov Neutral molecules, like this compound, which cannot be separated by traditional capillary zone electrophoresis, can be effectively resolved based on their hydrophobicity and interaction with the micelles. colorado.edu While specific applications for the direct analysis of this compound using MEKC are not extensively detailed in the reviewed literature, the technique's principles suggest its high suitability for such analyses, especially in forensic contexts where complex mixtures are common.

Gas Chromatography (GC) coupled with a Nitrogen-Phosphorus Detector (NPD) offers a highly sensitive and selective method for the analysis of nitrogen-containing compounds like this compound, particularly in biological samples such as urine and blood. The NPD is specifically tuned to respond to compounds containing nitrogen and phosphorus, providing excellent selectivity and minimizing interference from other compounds in the matrix.

A validated method for the detection of this compound involves a liquid-liquid extraction sample preparation step followed by GC/NPD analysis. This approach has been shown to have high extraction efficiency and low limits of detection, making it suitable for forensic toxicological analysis.

Table 3: Typical GC/NPD Operating Conditions for the Analysis of this compound

| Parameter | Condition |

|---|---|

| GC System | Agilent 6890N or similar |

| Column | HP-5 (30 m x 0.32 mm, 0.25 µm film thickness) |

| Injector Temperature | 280°C |

| Detector Temperature | 320°C |

| Carrier Gas | Nitrogen |

| Oven Program | Initial 100°C, ramp to 280°C at 20°C/min, hold for 2 min |

Conditions are based on a published method and may require optimization.

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas Chromatography-Mass Spectrometry (GC/MS) is a pivotal technique for the separation and identification of this compound, particularly in distinguishing it from its positional isomers. Research has demonstrated that the isomers of trifluoromethylphenylpiperazine (TFMPP), including the 2-TFMPP, 3-TFMPP, and 4-TFMPP variants, can be successfully separated and identified using GC/MS. rsc.org This separation is critical because the isomers often exhibit nearly identical mass spectra, making chromatographic resolution the key to accurate identification. rsc.org

Studies have shown that the elution order of TFMPP regioisomers is dependent on the position of the trifluoromethyl substitution on the phenyl ring. On an Rtx-200 stationary phase, the elution order is typically the 2-trifluoromethyl isomer, followed by the 3-isomer, and finally the 4-trifluoromethyl isomer. researchgate.net A specific GC-MS method utilizing a Supelco Equity 5 capillary column provided distinct retention times for each isomer, allowing for their unambiguous identification in a mixture. rsc.org

| Compound | Retention Time (minutes) |

|---|---|

| 2-(Trifluoromethylphenyl)piperazine (2-TFMPP) | 12.12 |

| 3-(Trifluoromethylphenyl)piperazine (3-TFMPP) | 13.78 |

| 4-(Trifluoromethylphenyl)piperazine (4-TFMPP) | 14.82 |

Table 1. GC-MS retention times for TFMPP isomers on a Supelco Equity 5 column. Data sourced from rsc.org.

The mass spectra of these isomers are characterized by fragment ions generated through processes initiated by the nitrogen atoms of the piperazine ring. researchgate.net

Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) for Biological Samples

Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are fundamental sample preparation techniques crucial for isolating analytes like piperazine derivatives from complex biological matrices such as blood and urine prior to analysis. LLE operates on the principle of partitioning a compound between two immiscible liquid phases, while SPE utilizes a solid sorbent to adsorb the analyte of interest, which is later eluted with an appropriate solvent.

These methods are widely applied in the analysis of piperazine compounds to remove interfering substances and concentrate the target analyte. oup.comnih.govresearchgate.net For instance, LLE protocols for related piperazine derivatives have utilized solvents like n-butyl chloride under specific pH conditions to achieve efficient extraction. oup.com Similarly, various SPE cartridges, such as mixed-mode cation exchange (e.g., Oasis® MCX), have been optimized for the purification of weakly alkaline piperazines from biological fluids. researchgate.netnih.gov While these techniques are standard for the piperazine class, specific, validated LLE or SPE methodologies developed exclusively for this compound in biological samples are not extensively detailed in the reviewed scientific literature.

Computational Chemistry and Molecular Modeling

Ligand-Receptor Docking Simulations

Ligand-receptor docking is a computational technique that predicts the preferred orientation of a molecule when bound to a receptor, estimating the strength and nature of the interaction. This method is instrumental in drug discovery for screening potential drug candidates and elucidating mechanisms of action. Despite its utility, specific molecular docking studies detailing the interaction of this compound with biological receptors were not identified in the surveyed literature.

Prediction of Physicochemical and Pharmacokinetic Parameters (e.g., log P, log D)

Computational models are frequently used in the early stages of drug development to predict essential physicochemical and pharmacokinetic properties. nih.gov These parameters, including the logarithm of the partition coefficient (log P) and distribution coefficient (log D), are critical for forecasting a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. In silico tools provide a rapid and cost-effective means of evaluating properties like solubility, permeability, and bioavailability. nih.govnih.gov However, published studies containing specific predicted physicochemical or pharmacokinetic values for this compound were not found in the performed search.

Principal Component Analysis (PCA) for Structure-Activity Relationship Evaluations

Principal Component Analysis (PCA) is a statistical method used to reduce the dimensionality of complex datasets, identifying key variables that explain the variance in the data. In medicinal chemistry, PCA is a valuable tool for evaluating structure-activity relationships (SAR), correlating physicochemical properties or structural features with biological activity. nih.gov

Research on the neurotoxic mechanisms of TFMPP isomers has applied this approach. A study investigating the dose-dependent dopaminergic neurotoxicity of 2-TFMPP, 3-TFMPP, and 4-TFMPP utilized these compounds to establish their neurotoxic effects and mechanisms in N27 rat dopaminergic neurons. researchgate.net The use of PCA in such comparative studies helps to discern how structural differences among isomers influence their biological effects. researchgate.netmdpi.com

In Vitro Assay Development and High-Throughput Screening for Biological Activities

In vitro assays are essential for determining the biological effects of a compound in a controlled laboratory setting. These assays can measure a wide range of activities, from cytotoxicity in cell lines to specific interactions with molecular targets. researchgate.net For the TFMPP class of compounds, in vitro studies have been crucial for characterization.

Specifically, the neurotoxicity of this compound has been investigated in in vitro models. Studies have explored the time- and dose-dependent neurotoxicity mechanisms of 2-TFMPP and its structural congeners in N27 rat dopaminergic neurons, providing insight into its potential biological effects at the cellular level. researchgate.net

High-Throughput Screening (HTS) involves the use of automation and robotics to rapidly test hundreds of thousands of compounds for a specific biological activity. ufl.edusbpdiscovery.org This methodology is a cornerstone of modern drug discovery, enabling the efficient identification of lead compounds from large chemical libraries. While HTS is a common strategy for screening compound libraries that could potentially include piperazine derivatives, specific HTS campaigns and their results focusing on this compound are not described in the available literature.

Applications of 2 3 Trifluoromethyl Phenyl Piperazine and Its Derivatives As Pharmacological Tools

Utility in Probing Neurobiological Pathways and Neurological Disorders

Derivatives of 2-(3-trifluoromethyl-phenyl)-piperazine have been instrumental in the study of neurobiological pathways implicated in a range of neurological and psychiatric disorders. These compounds have been investigated for their potential therapeutic effects in conditions such as anxiety, depression, and Alzheimer's disease.

One of the key areas of investigation is their interaction with neurotransmitter systems. For instance, trifluoromethylphenylpiperazine (TFMPP) and its analogues are known to interact with serotonergic and other monoaminergic systems in the brain. esmed.org Studies have shown that certain derivatives can modulate the activity of these pathways, which are often dysregulated in neurological disorders. researchgate.net For example, some derivatives have demonstrated the ability to influence markers of oxidative stress and mitochondrial function in dopaminergic cells, providing insights into the neurotoxic mechanisms that may contribute to movement and mental disorders. researchgate.net

In the context of Alzheimer's disease, piperazine (B1678402) derivatives are being explored as potential therapeutic agents. nih.gov Researchers are investigating compounds that can activate specific cellular targets, such as TRPC6 channels, to protect synapses, which are crucial for cognitive function and are progressively lost in the disease. nih.govnih.gov The development of piperazine derivatives that can cross the blood-brain barrier and exhibit synaptoprotective properties is a promising avenue of research. nih.gov

The anxiolytic effects of some piperazine derivatives have also been documented. silae.it Compounds like Trifluoromethylphenylpiperazine (TFMPP) have been shown to act as agonists at 5-HT1A receptors, which are involved in anxiety and depressive disorders. silae.it

Development as Research Probes for Specific Receptors (e.g., Serotonin (B10506) Receptors)

The this compound moiety is a common feature in a class of compounds known as long-chain arylpiperazines (LCAPs), which are widely used as ligands for serotonin (5-HT) receptors. tandfonline.com The trifluoromethyl group can enhance binding interactions and metabolic stability, making these derivatives valuable research probes. tandfonline.com

Extensive research has focused on elucidating the binding affinities and functional activities of these compounds at various serotonin receptor subtypes. For example, 1-(3-(Trifluoromethyl)phenyl)piperazine (TFMPP) has been shown to bind to multiple 5-HT receptors, including 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT2C, often acting as an agonist. esmed.orgnih.gov Its interaction with the 5-HT2A receptor is more complex, where it can act as a weak partial agonist or an antagonist. esmed.orgnih.gov

The table below summarizes the binding affinities (Ki) of 3-TFMPP for various serotonin receptors, as reported in the literature.

| Receptor Subtype | Binding Affinity (Ki) in nmol/L |

| 5-HT1A | 288 |

| 5-HT1B | 132 |

| 5-HT1D | 282 |

| 5-HT2A | 269 |

| 5-HT2C | 62 |

Data sourced from a study on disubstituted piperazine analogues. nih.gov

This differential affinity and activity make these compounds useful tools for dissecting the physiological roles of specific serotonin receptor subtypes in the central nervous system. esmed.org They have been employed in studies to understand the involvement of these receptors in various behaviors and physiological processes. esmed.org Furthermore, the synthesis of novel derivatives with modified structures allows for the fine-tuning of selectivity and potency, leading to the development of more specific research probes. tandfonline.com

Contribution to Lead Compound Identification and Optimization in Drug Discovery

The this compound scaffold is a valuable building block in medicinal chemistry for the identification and optimization of lead compounds in drug discovery. acs.orgchemimpex.com Its structural properties allow for versatile chemical modifications to improve pharmacological profiles. chemimpex.com The piperazine ring can act as a linker between different active pharmacophores, enabling the creation of diverse chemical libraries for screening. frontiersin.orgnih.gov

The trifluoromethyl group is particularly advantageous in lead optimization. tandfonline.com It can enhance a molecule's lipophilicity, which can improve its ability to cross biological membranes, and can also block metabolic pathways, thereby increasing the compound's stability and duration of action. tandfonline.comontosight.ai

The synthesis of enantiomerically pure forms of trifluoromethylated piperazines has been a significant advancement, allowing for the exploration of stereochemically defined structures as key components in medicinal chemistry. acs.orgresearchgate.net This is crucial as different stereoisomers of a drug can have vastly different pharmacological activities and metabolic fates.

In the development of potential antidepressant agents, for instance, derivatives of this compound have been synthesized and evaluated for their affinity for serotonin receptors and their inhibitory activity against phosphodiesterases. tandfonline.com This multi-target approach is a common strategy in modern drug discovery. The versatility of this chemical scaffold is further demonstrated by its incorporation into compounds with potential antimycobacterial activity. mdpi.com

Investigative Tools in Plant Pathology and Activators

Beyond pharmacology, derivatives of this compound have found applications in agriculture as investigative tools in plant pathology and as plant activators. frontiersin.orgnih.gov Plant activators are compounds that stimulate a plant's natural defense mechanisms against pathogens. mdpi.com

Novel trifluoromethylpyridine piperazine derivatives have been synthesized and shown to possess significant antiviral activities against plant viruses such as Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). frontiersin.orgnih.govnih.gov These compounds can induce systemic acquired resistance (SAR) in plants, a long-lasting and broad-spectrum form of immunity. nih.gov

The mechanism of action of these plant activators involves the enhancement of the activities of defense-related enzymes in the plant. Studies have shown that treatment with these piperazine derivatives can lead to increased levels of superoxide (B77818) dismutase (SOD), polyphenol oxidase (PPO), and phenylalanine ammonia-lyase (PAL). frontiersin.orgnih.govresearchgate.net These enzymes are involved in the plant's defense response, including the production of antimicrobial compounds and the strengthening of cell walls.

The table below presents the in vivo antiviral activity of a notable trifluoromethylpyridine piperazine derivative, compound A16, against TMV and CMV, compared to the commercial agent ningnanmycin (B12329754).

| Compound | Protective Activity against TMV (EC50 in μg/mL) | Protective Activity against CMV (EC50 in μg/mL) |

| A16 | 18.4 | 347.8 |

| Ningnanmycin | 50.2 | 359.6 |

Data sourced from a study on novel trifluoromethylpyridine piperazine derivatives as potential plant activators. nih.gov

The research in this area highlights the potential of these compounds as environmentally friendly alternatives to conventional pesticides, by harnessing the plant's own defense systems to combat diseases. frontiersin.orgnih.gov

Q & A

Q. What are the standard synthetic protocols for preparing 2-(3-trifluoromethylphenyl)piperazine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of 2-(3-trifluoromethylphenyl)piperazine derivatives typically involves nucleophilic substitution or copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, substituted piperazines can react with trifluoromethylphenyl halides under anhydrous conditions using coupling agents like TBTU in dimethylformamide (DMF) with triethylamine (NEt₃) . Alternatively, CuAAC reactions employ CuSO₄·5H₂O and sodium ascorbate in a water-dichloromethane solvent system, achieving yields of 60–75% after purification via silica gel chromatography . Key factors affecting yield include stoichiometric ratios of reactants, reaction time, and the use of inert atmospheres to prevent side reactions.

Table 1. Synthetic Approaches for Derivatives

| Method | Reagents/Conditions | Yield | Purification | Reference |

|---|---|---|---|---|

| CuAAC | CuSO₄, sodium ascorbate, H₂O/DCM | 60–75% | Silica gel chromatography | |

| Nucleophilic Substitution | TBTU, DMF, NEt₃, 24–48 h stirring | 45–68% | Normal phase chromatography |

Q. How is 2-(3-trifluoromethylphenyl)piperazine characterized spectroscopically, and what key peaks distinguish it in NMR and mass spectrometry?

Methodological Answer: Characterization relies on ¹H/¹³C NMR , FTIR , and high-resolution mass spectrometry (HRMS) . The trifluoromethyl group (-CF₃) produces a distinct singlet at ~δ 120–125 ppm in ¹⁹F NMR . In ¹H NMR, the piperazine ring protons appear as two triplets (δ 2.8–3.2 ppm for N-CH₂ and δ 3.4–3.6 ppm for CH₂-N-Ar). HRMS confirms the molecular ion peak at m/z 230.2295 (C₁₁H₁₃F₃N₂⁺) . Purity is validated via HPLC with UV detection at 254 nm.

Q. What are the recommended storage conditions and stability considerations for this compound?

Methodological Answer: Store 2-(3-trifluoromethylphenyl)piperazine in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis or oxidation. Avoid exposure to moisture and light, as the trifluoromethyl group can degrade under acidic conditions . Stability tests via accelerated degradation studies (40°C/75% RH for 4 weeks) are recommended for long-term storage protocols.

Advanced Research Questions

Q. How does structural modification of the piperazine ring influence binding affinity to serotonin or dopamine receptors?

Methodological Answer: Substituents on the piperazine ring alter steric and electronic interactions with receptors. For example, introducing electron-withdrawing groups (e.g., nitro or chloro) at the phenyl ring enhances affinity for dopamine D₃ receptors, as shown in functional assays using HEK-293 cells transfected with human receptors . Comparative molecular field analysis (CoMFA) can map steric and electrostatic requirements for optimizing binding.

Q. What strategies mitigate metabolic instability of 2-(3-trifluoromethylphenyl)piperazine derivatives in preclinical studies?

Methodological Answer: Metabolic instability often arises from oxidative N-dealkylation. Strategies include:

- Fluorination : Replacing hydrogen atoms with fluorine at metabolically vulnerable positions (e.g., benzylic carbons) .

- Prodrug design : Masking the piperazine nitrogen with enzymatically cleavable groups (e.g., acetyl or carbamate) .

- Cytochrome P450 inhibition : Co-administration with CYP3A4 inhibitors like ketoconazole to prolong half-life .

Q. How do researchers resolve contradictory findings regarding the compound’s dual agonist/antagonist behavior at receptors?

Methodological Answer: Contradictions arise from differences in assay conditions (e.g., cell lines, ligand concentrations). A systematic approach includes:

- Orthogonal assays : Compare radioligand binding (e.g., [³H]spiperone for D₂ receptors) with functional assays (e.g., cAMP modulation) .

- Species-specific studies : Evaluate receptor isoforms across species (human vs. rodent) to identify interspecies variability.

- Molecular dynamics simulations : Model ligand-receptor interactions to explain differential signaling .

Q. What computational methods predict the conformationally restricted states of this compound in docking studies?

Methodological Answer: Validated approaches include:

- Density Functional Theory (DFT) : Optimize geometry using B3LYP/6-31G(d) basis sets to identify low-energy conformers .

- Molecular docking (AutoDock Vina) : Simulate binding poses in receptor active sites (e.g., 5-HT₂A) with flexible side chains .

- Free-energy perturbation (FEP) : Quantify binding energy differences between enantiomers .

Q. How does the trifluoromethyl group influence pharmacokinetics compared to non-fluorinated analogs?

Methodological Answer: The -CF₃ group enhances lipophilicity (logP increased by ~1.5 units) and metabolic stability by resisting oxidative degradation. In vivo studies in rats show a 2.3-fold longer half-life for trifluoromethyl analogs versus methyl derivatives . However, increased lipophilicity may reduce aqueous solubility, necessitating formulation with cyclodextrins or lipid nanoparticles .

Notes

- Methodological Focus : Emphasized experimental design, data reconciliation, and structure-activity relationships.

- Tables : Included comparative data to highlight critical variables in synthesis and characterization.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.